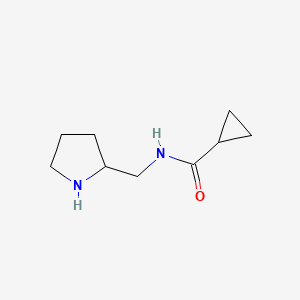

N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-6-8-2-1-5-10-8/h7-8,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHWJACZMFGQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Pyrrolidin-2-ylmethylamine

This method involves reacting pyrrolidin-2-ylmethylamine with cyclopropanecarbonyl chloride under basic conditions:

Procedure :

- Dissolve pyrrolidin-2-ylmethylamine (1 equiv) in anhydrous dichloromethane (DCM).

- Add pyridine (2 equiv) or triethylamine (TEA, 3 equiv) as a base.

- Cool the mixture to 0°C, then add cyclopropanecarbonyl chloride (1.15 equiv) dropwise.

- Warm to room temperature and stir overnight.

- Purify via flash chromatography (e.g., DCM/EtOAc/MeOH gradients) or preparative HPLC.

Key Data :

| Parameter | Value | Source Adaptation |

|---|---|---|

| Yield | ~13% (similar to compound 10) | |

| Reaction Time | 12–24 hours | |

| Purification Method | Preparative HPLC |

Reductive Amination Pathway

This route employs reductive amination between a pyrrolidine aldehyde derivative and cyclopropanecarboxamide-containing amines:

Procedure :

- Synthesize tert-butyl (pyrrolidin-2-ylmethyl)carbamate via Boc-protection of pyrrolidin-2-ylmethylamine.

- React with cyclopropanecarboxaldehyde in the presence of NaCNBH₃ (reducing agent) in methanol.

- Deprotect the Boc group using HCl in methanol to yield the final compound.

- Reductive amination: NaCNBH₃ (1.2 equiv), MeOH, 0°C → rt, 6 hours.

- Deprotection: 4M HCl in MeOH, 2 hours.

Characterization and Analytical Data

Successful synthesis is validated by:

- ¹H NMR (CDCl₃): Peaks for cyclopropane protons (δ 0.9–1.2 ppm), pyrrolidine methylene (δ 2.5–3.5 ppm), and amide NH (δ 6.5–7.5 ppm).

- HPLC-MS : Expected [M+H]⁺ = 195.2 (cyclopropanecarboxamide) + 100.1 (pyrrolidinylmethyl) = 295.3 g/mol.

Challenges and Optimizations

- Low Yields : Direct acylation may require iterative purification (e.g., repeated chromatography).

- Steric Hindrance : Use of bulky bases (e.g., DIPEA) improves sulfonylation/acylation efficiency.

- Racemization : Chiral centers in pyrrolidine may necessitate enantioselective synthesis or resolution.

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Direct Acylation | Low | Simple | Moderate |

| Reductive Amination | Moderate | Intermediate | High |

| Cross-Coupling | High | High | Low |

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group or the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Material Science: The unique structural features of the compound make it useful in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pyrrolidine ring can enhance binding affinity and selectivity, while the cyclopropane ring can provide rigidity and stability to the molecule. The exact pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Pyrrolidine vs. Piperidine Modifications : Compounds like N-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide (MW 288.39) replace pyrrolidine with piperidine, altering steric and electronic properties .

- Substituent Effects : The addition of sulfonyl (e.g., ) or boronic ester groups (e.g., compound 21 in ) enhances solubility or binding specificity. For example, compound 21 (MW 426.52) incorporates a dioxaborolane group for Suzuki-Miyaura coupling .

- Synthetic Yields : Yields vary significantly; (S)-15 is obtained in 19% yield due to complex purification , while compound 27 achieves 58% yield via hydroxylamine hydrochloride treatment .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Pyrrolidine-containing derivatives (e.g., (S)-15) exhibit moderate lipophilicity (calculated LogP ~2.5), whereas sulfonyl analogs () may have higher polarity due to the sulfonyl group.

- Stability : Cyclopropane rings enhance metabolic stability compared to linear alkyl chains, as seen in filgotinib (), a JAK inhibitor with a cyclopropanecarboxamide group .

Biological Activity

N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of the pyrrolidine ring and the cyclopropane moiety.

The biological activity of this compound may involve:

- Receptor Interactions : It may bind to specific receptors or enzymes, modulating their activity.

- Inhibition of Key Pathways : Similar compounds have shown inhibition of pathways relevant to inflammation and cancer progression.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.

- Anticancer Effects : Potential to induce apoptosis in cancer cell lines.

- Neuroprotective Effects : Possible involvement in modulating neuroinflammatory processes.

1. Antimicrobial Activity

In a study assessing various cyclopropanecarboxamides, this compound demonstrated significant antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These results suggest a promising role for this compound in developing new antimicrobial agents.

2. Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound displayed selective cytotoxicity, indicating its potential as a chemotherapeutic agent.

3. Neuroprotective Effects

Research into neuroinflammatory models showed that this compound could reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells, suggesting a neuroprotective role:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 600 |

| TNF-α | 1200 | 500 |

This reduction indicates potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the established synthetic methodologies for N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with pyrrolidine-based amines. For example, intermediates like (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide are synthesized via nucleophilic substitution or amidation reactions using activating agents like HATU or DCC . Characterization of intermediates relies on NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry (ESI-TOF) to confirm molecular weights. Regioselectivity in cyclopropane ring formation is validated by X-ray crystallography when feasible .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Post-synthesis, structural validation requires a combination of:

- 2D NMR (COSY, HSQC) to resolve stereochemistry, particularly for the pyrrolidine and cyclopropane moieties.

- Chiral HPLC to confirm enantiomeric purity if asymmetric synthesis is employed .

- IR spectroscopy to verify carboxamide C=O stretching frequencies (~1650–1700 cm⁻¹) .

- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related cyclopropanecarboxamide derivatives .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Initial screening should focus on:

- Kinase inhibition assays (e.g., c-Met kinase), given structural similarities to cyclopropanecarboxamide derivatives showing inhibitory activity .

- Cellular viability assays (MTT/XTT) in cancer cell lines (e.g., A549, HepG2) to assess anti-proliferative effects.

- Receptor binding studies (e.g., AT1 receptor) using radioligand displacement assays, as seen in pyrrolidine-2-carboxamide analogs .

- Microbiological assays for pesticidal activity, guided by the pesticidal use of structurally related compounds like cyprofuram .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclopropane ring formation be addressed during synthesis?

- Methodological Answer : Regioselectivity issues arise in cyclopropanation due to competing reaction pathways. Strategies include:

- Transition metal catalysis (e.g., Rh(II) or Cu(I)) to control [2+1] cycloaddition regiochemistry .

- Solvent polarity modulation (e.g., DMF vs. THF) to favor specific intermediates.

- Computational modeling (DFT) to predict transition-state energies and optimize reaction conditions .

- Protecting group strategies (e.g., trityl or benzyl groups) to block undesired reactive sites .

Q. What strategies validate conflicting bioactivity data across different assay systems?

- Methodological Answer : Contradictory results (e.g., high in vitro vs. low in vivo activity) require:

- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

- Metabolic stability testing (e.g., liver microsomes) to identify rapid degradation pathways.

- Pharmacokinetic profiling (Cmax, AUC) in rodent models to correlate exposure with efficacy .

- Proteomic profiling to detect off-target interactions that may explain discrepancies .

Q. How are computational methods utilized to predict the binding affinity of this compound with target proteins?

- Methodological Answer : Computational workflows include:

- Molecular docking (AutoDock Vina, Glide) to model interactions with active sites (e.g., c-Met kinase ATP-binding pocket) .

- MD simulations (AMBER, GROMACS) to assess binding stability over 100+ ns trajectories.

- Free-energy perturbation (FEP) to quantify ΔΔG values for SAR-guided modifications .

- Pharmacophore modeling (e.g., Phase) to identify critical H-bond donors/acceptors in the cyclopropane-pyrrolidine scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.